molecular formula C11H22N2O2 B7986352 [Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid

[Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid

Katalognummer: B7986352
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: JJBMPODINHQKFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is a nitrogen-containing acetic acid derivative with a piperidine scaffold. Its structure features a methyl-substituted piperidin-2-ylmethyl group linked to an ethylamino-acetic acid moiety. This compound is listed under multiple synonyms, including AKOS027388072 and KB-07610, with CAS Registry Number 1353948-42-1 .

Eigenschaften

IUPAC Name

2-[ethyl-[(1-methylpiperidin-2-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-6-4-5-7-12(10)2/h10H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBMPODINHQKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid typically involves the reaction of ethyl bromoacetate with 1-methyl-2-(piperidin-2-ylmethyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction. The final product is typically purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides, carboxylic acids

    Reduction: Secondary amines, alcohols

    Substitution: Various alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

EMPA is investigated for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Its structural similarity to known pharmacological agents allows it to interact with various biological targets.

  • Neuropharmacology : EMPA has shown potential neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy. Studies indicate that compounds with similar piperidine structures can exhibit significant AChE inhibitory activity, suggesting EMPA may also provide cognitive benefits in neurodegenerative conditions .
  • Anticancer Activity : Research highlights the cytotoxic effects of EMPA against various cancer cell lines, particularly in models of triple-negative breast cancer. In vitro studies have demonstrated that EMPA can reduce cell viability significantly, indicating its potential as an anticancer agent .

The compound's interaction with specific receptors and enzymes underpins its biological activity.

  • Mechanism of Action : EMPA may function as an agonist or antagonist at neurotransmitter receptors, modulating signaling pathways related to mood and cognition. Furthermore, it has been observed to inhibit certain metabolic enzymes, which could be beneficial in treating metabolic disorders .

Chemical Synthesis

EMPA serves as a building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.

  • Reagent Applications : It is utilized as a reagent in various chemical reactions, including oxidation and reduction processes, which are essential for synthesizing other biologically active compounds.

The following table summarizes the biological activities of EMPA compared to related compounds:

Compound NameBiological ActivityMechanismReference
EMPADPP-IV inhibitionIncreases insulin secretion
Compound AAChE inhibitionEnhances cholinergic signaling
Compound BEGFR inhibitionAnti-cancer properties

Case Studies

Recent studies have provided insights into the therapeutic potential of EMPA:

  • Diabetes Management : EMPA's DPP-IV inhibitory activity has been shown to improve glycemic control in preclinical models, indicating its promise as a therapeutic agent for diabetes management.
  • Neuroprotective Studies : Research has demonstrated that compounds similar to EMPA exhibit neuroprotective effects with IC50 values less than 20 μM against AChE, suggesting their viability for Alzheimer's treatment .
  • Antitumor Effects : A systematic study evaluated the antitumor effects of EMPA using xenograft models, revealing a significant reduction in tumor size when administered at therapeutic doses .

Wirkmechanismus

The mechanism of action of [Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways involved depend on the specific biological context and the target of interest.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of the Piperidine Ring

Variations in the substitution site on the piperidine ring significantly alter physicochemical properties:

Compound Name CAS Number Substituent Position Key Differences
[Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid 1353948-42-1 2-ylmethyl Reference compound
[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid 1112040-89-7 4-ylmethyl Altered ring conformation; potential steric effects
[Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid 1353964-99-4 3-yl Shorter side chain; reduced chelation capacity

The 4-ylmethyl analog (CAS 1112040-89-7) shares the same ethylamino-acetic acid group but differs in ring substitution, which may influence solubility and receptor binding due to steric hindrance or electronic effects .

Functional Group Modifications

Replacing the acetic acid group with ethanol or altering side chains impacts polarity and reactivity:

Compound Name CAS Number Functional Group Key Differences
2-[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol 1353965-04-4 Ethanol Higher hydrophilicity; altered pH-dependent behavior
[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid 1353959-11-1 Pyrrolidine ring Smaller ring size; increased rigidity

The ethanol derivative (CAS 1353965-04-4) may exhibit improved aqueous solubility compared to the acetic acid analogs, broadening its applicability in formulations requiring polar solvents .

Aromatic Substituted Analogs

Benzyl and aryl-substituted analogs introduce electronic and steric variations:

Compound Name CAS Number Aromatic Group Key Differences
[Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid 1183604-52-5 3-CF₃-benzyl Electron-withdrawing group; enhanced acidity
[Ethyl-(3-nitro-benzyl)-amino]-acetic acid 1184744-57-7 3-NO₂-benzyl Strong electron-withdrawing effect; potential redox activity

Biologische Aktivität

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The compound is primarily studied for its neurotransmitter modulation properties, which may have implications for treating neurological disorders. Research indicates that it interacts with specific receptors and enzymes, functioning as either an agonist or antagonist depending on the biological context. This dual functionality allows it to modulate neurotransmitter systems effectively, which is crucial for conditions such as depression, anxiety, and other mood disorders.

The mechanism of action involves the compound's ability to bind to various receptor sites in the nervous system. This binding can lead to alterations in neurotransmitter release and signaling pathways. For instance, it has been shown to influence the activity of serotonin and dopamine receptors, which are pivotal in mood regulation.

Antitumor Activity

A significant area of research has focused on the antitumor effects of similar compounds within the piperidine class. For example, a study demonstrated that a related piperidine derivative reduced the viability of triple-negative breast cancer cells by 55% after three days at a concentration of 10 μM . This highlights the potential for ethyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid in oncology.

Antimicrobial Properties

Another important aspect of its biological activity is antimicrobial efficacy. Research has shown that derivatives of this compound exhibit antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to be between 15–60 µM for effective strains, indicating promising antibacterial potential .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntitumorReduced viability in breast cancer cells (MDA-MB-231)
AntimicrobialEffective against E. coli, S. aureus
Neurotransmitter ModulationInteraction with serotonin and dopamine receptors

Table 2: Comparison with Related Compounds

Compound NameAntitumor Activity (pIC50)Antimicrobial Efficacy (MIC)
Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acidTBD15–60 µM
Benzyl 2-(((1-Methylpiperidin-3-yl)methyl)amino)acetate8.2<125 µg/mL
(±)-25TBDTBD

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.